2-Bromo-3'-chloro-4'-fluorobenzhydrol
Description
2-Bromo-3'-chloro-4'-fluorobenzhydrol is a halogenated benzhydrol derivative characterized by a hydroxyl (-OH) group attached to a diphenylmethane backbone, with bromo (Br), chloro (Cl), and fluoro (F) substituents at the 2, 3', and 4' positions, respectively. The compound’s halogen substituents and hydroxyl group suggest utility in pharmaceutical synthesis, catalysis, or materials science .
Properties
IUPAC Name |
(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7,13,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNFVXFEZPZFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)F)Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves the reaction of 2-bromobenzaldehyde with 3-chloro-4-fluorobenzylmagnesium chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
2-Bromo-3’-chloro-4’-fluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-3’-chloro-4’-fluorobenzhydrol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Structure and Substituent Effects
The compound’s structural analogs vary in functional groups and substituent positions, leading to distinct electronic and steric effects:
| Compound Name | Molecular Formula | Functional Group | Substituents | Key Structural Features |
|---|---|---|---|---|
| 2-Bromo-3'-chloro-4'-fluorobenzhydrol | C₁₃H₈BrClF₀O | Benzhydrol (-OH) | Br (2), Cl (3'), F (4') | Hydroxyl group enables hydrogen bonding |
| 2-Bromo-3'-chloro-4'-fluoroacetophenone | C₈H₅BrClFO | Acetophenone | Br (2), Cl (3'), F (4') | Ketone group enhances electrophilicity |
| 2-Bromo-3:4-dimethoxybenzaldehyde | C₉H₈BrO₃ | Benzaldehyde | Br (2), OMe (3,4) | Methoxy groups increase electron density |
| 2-Bromo-3:5-dinitrobenzamide | C₇H₄BrN₃O₅ | Benzamide | Br (2), NO₂ (3,5) | Nitro groups strongly electron-withdrawing |
Key Observations :
- Functional Groups: The hydroxyl group in benzhydrol facilitates hydrogen bonding, likely increasing its melting point and solubility in polar solvents compared to acetophenone or benzaldehyde derivatives .
- Fluorine’s small size and high electronegativity may enhance metabolic stability in pharmaceutical contexts .
- Substituent Positioning : The 3'-chloro and 4'-fluoro substituents create an ortho/para-directing pattern, influencing reactivity in synthesis pathways .
Physical Properties
Comparative data from halogenated analogs suggest trends in physical properties:
Key Observations :
- Hydrogen Bonding: Benzhydrol’s hydroxyl group may elevate its melting point relative to acetophenone analogs (e.g., 2-Bromo-3'-chloro-4'-fluoroacetophenone) due to stronger intermolecular forces .
- Solubility : Methoxy-substituted compounds (e.g., 2-Bromo-3:4-dimethoxybenzaldehyde) exhibit higher solubility in polar aprotic solvents compared to nitro- or halogen-dominated analogs .
Reactivity:
- Nucleophilic Substitution: Bromine at the 2-position in benzhydrol may undergo SNAr (nucleophilic aromatic substitution) reactions, particularly under basic conditions, similar to brominated acetophenones .
- Oxidation: The benzhydrol hydroxyl group can oxidize to a ketone, forming 2-Bromo-3'-chloro-4'-fluoroacetophenone, a known intermediate in pharmaceutical synthesis .
Biological Activity
2-Bromo-3'-chloro-4'-fluorobenzhydrol is a halogenated benzhydrol derivative, notable for its potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its structural properties that may influence biological interactions and therapeutic efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C13H9BrClF, indicating the presence of bromine, chlorine, and fluorine substituents on the benzene rings. The presence of these halogens can significantly affect the compound's reactivity and biological properties.
Biological Activity Overview
Research indicates that halogenated compounds often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific activities of this compound have been explored in several studies:
Antimicrobial Activity
A study investigated the antimicrobial effects of various halogenated benzhydrol derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that this compound has potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anticancer Activity
In vitro studies have also evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development in cancer therapy.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the halogen substituents enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. Additionally, the compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal examined various halogenated derivatives' effects on microbial growth. The findings highlighted the superior activity of this compound compared to other derivatives, suggesting its potential utility in treating infections caused by resistant bacterial strains.
- Cytotoxicity Evaluation : In another study focusing on anticancer properties, researchers treated MCF-7 and A549 cells with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability, with significant apoptotic markers observed under microscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
